Cas no 1075-25-8 (1H-indol-5-ylmethanol)

1H-indol-5-ylmethanol 化学的及び物理的性質
名前と識別子
-
- (1H-Indol-5-yl)methanol
- 1H-Indol-5-ylmethanol
- 5-(HYDROXYMETHYL)-1H-INDOLE
- 5-(Hydroxymethyl)indole
- 5-Hydroxymethylindole
- INDOLE-5-METHANOL
- 1H-indol-5-ylmethanol(SALTDATA: FREE)
- INDOLE-5-METHANOLA
- RARECHEM AL BD 0874
- 1H-Indole-5-Methanol
- 5-Hydroxymethylindole≥ 95% (HPLC)
- 1075-25-8
- SY064238
- (1H-Indol-5-yl)-methanol
- indole-5-methanol, AldrichCPR
- FT-0633303
- Z1201621651
- W-200768
- MFCD02179594
- (5-Indolyl)methanol
- AKOS000321461
- ZSHFWQNPJMUBQU-UHFFFAOYSA-N
- DTXSID40378472
- BB 0254647
- PS-3333
- SCHEMBL951685
- CHEMBL1650258
- A801719
- CS-0091638
- EN300-370665
- AB11366
- DB-040765
- ALBB-004776
- STK360679
- 1H-indol-5-ylmethanol
-
- MDL: MFCD02179594
- インチ: InChI=1S/C9H9NO/c11-6-7-1-2-9-8(5-7)3-4-10-9/h1-5,10-11H,6H2
- InChIKey: ZSHFWQNPJMUBQU-UHFFFAOYSA-N
- ほほえんだ: C1=CC2=C(C=CN2)C=C1CO
計算された属性
- せいみつぶんしりょう: 147.068414g/mol
- ひょうめんでんか: 0
- XLogP3: 1.4
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 回転可能化学結合数: 1
- どういたいしつりょう: 147.068414g/mol
- 単一同位体質量: 147.068414g/mol
- 水素結合トポロジー分子極性表面積: 36Ų
- 重原子数: 11
- 複雑さ: 138
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 1.272
- ゆうかいてん: 66-70
- ふってん: 360.6°C at 760 mmHg
- フラッシュポイント: 171.9°C
- 屈折率: 1.705
- PSA: 36.02000
- LogP: 1.66020
- ようかいせい: 使用できません
1H-indol-5-ylmethanol セキュリティ情報
- 危害声明: Irritant/Harmful
- セキュリティの説明: S24/25
-
危険物標識:
- セキュリティ用語:24/25
- 危険レベル:IRRITANT
1H-indol-5-ylmethanol 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1H-indol-5-ylmethanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB468266-5 g |
(1H-Indol-5-yl)methanol, 95%; . |
1075-25-8 | 95% | 5g |
€723.20 | 2023-04-21 | |
SHENG KE LU SI SHENG WU JI SHU | sc-256864-250 mg |
5-(Hydroxymethyl)-1H-indole, |
1075-25-8 | 250MG |
¥850.00 | 2023-07-11 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2121-25G |
1H-indol-5-ylmethanol |
1075-25-8 | 97% | 25g |
¥ 7,260.00 | 2023-04-03 | |
SHENG KE LU SI SHENG WU JI SHU | sc-256864A-1g |
5-(Hydroxymethyl)-1H-indole, |
1075-25-8 | 1g |
¥2708.00 | 2023-09-05 | ||
eNovation Chemicals LLC | Y1096709-10G |
1H-indol-5-ylmethanol |
1075-25-8 | 97% | 10g |
$550 | 2024-07-21 | |
Apollo Scientific | OR10507-1g |
5-(Hydroxymethyl)-1H-indole |
1075-25-8 | 1g |
£81.00 | 2025-02-19 | ||
Advanced ChemBlocks | O31865-5G |
(1H-indol-5-yl)methanol |
1075-25-8 | 95% | 5g |
$390 | 2024-05-21 | |
abcr | AB468266-1 g |
(1H-Indol-5-yl)methanol, 95%; . |
1075-25-8 | 95% | 1g |
€217.60 | 2023-04-21 | |
abcr | AB468266-10 g |
(1H-Indol-5-yl)methanol, 95%; . |
1075-25-8 | 95% | 10g |
€1,144.60 | 2023-04-21 | |
Advanced ChemBlocks | O31865-1G |
(1H-indol-5-yl)methanol |
1075-25-8 | 95% | 1g |
$90 | 2024-05-21 |
1H-indol-5-ylmethanol 関連文献
-
Namrata Prusty,Lakshmana K. Kinthada,Rohit Meena,Rajesh Chebolu,Ponneri Chandrababu Ravikumar Org. Biomol. Chem. 2021 19 891
-
2. Nickel-catalyzed α-benzylation of sulfones with esters via C–O activationJing Xiao,Jia Yang,Tieqiao Chen,Li-Biao Han RSC Adv. 2016 6 42656
-
Vytautas Petkevi?ius,Justas Vaitekūnas,Mikas Sadauskas,Fabian Peter Josef Schultes,Dirk Tischler,Rolandas Me?kys Catal. Sci. Technol. 2022 12 7293
1H-indol-5-ylmethanolに関する追加情報
1H-indol-5-ylmethanol: A Comprehensive Overview
1H-indol-5-ylmethanol (CAS No. 1075-25-8) is a fascinating compound that has garnered significant attention in both academic and industrial research. This organic compound, belonging to the indole family, is characterized by its unique structure and diverse applications. In this article, we delve into the properties, synthesis, and recent advancements in the utilization of 1H-indol-5-ylmethanol, providing a detailed and up-to-date analysis.
The molecular structure of 1H-indol-5-ylmethanol consists of an indole ring with a hydroxymethyl group attached at the 5-position. This arrangement imparts the compound with distinctive chemical and physical properties. The indole moiety is known for its aromaticity and versatility, making it a valuable building block in organic synthesis. Recent studies have highlighted the potential of 1H-indol-5-ylmethanol in drug discovery, particularly in the development of bioactive molecules with therapeutic potential.
One of the most notable aspects of 1H-indol-5-ylmethanol is its role as an intermediate in the synthesis of complex natural products. Researchers have employed this compound to construct intricate molecular frameworks, leveraging its reactivity and stability. For instance, recent advancements in asymmetric catalysis have enabled the efficient synthesis of enantiomerically enriched derivatives of 1H-indol-5-ylmethanol, which are highly sought after in medicinal chemistry.
The biological activity of 1H-indol-5-ylmethanol has been extensively studied, with promising results in various fields. In pharmacology, this compound has demonstrated potential as a lead molecule for anti-inflammatory and antioxidant agents. Additionally, its ability to modulate cellular signaling pathways makes it a candidate for therapeutic interventions in neurodegenerative diseases and cancer.
From a synthetic perspective, the preparation of 1H-indol-5-ylmethanol has evolved significantly over the years. Traditional methods involving multi-step reactions have been replaced by more efficient protocols, such as one-pot syntheses and catalytic processes. These innovations not only enhance yield and purity but also reduce environmental impact, aligning with green chemistry principles.
In terms of applications, 1H-indol-5-ylmethanol finds utility in diverse industries, including pharmaceuticals, agrochemicals, and materials science. Its incorporation into polymer systems has shown potential for developing advanced materials with tailored properties. Furthermore, recent explorations into its use as a chiral auxiliary have opened new avenues for asymmetric synthesis.
The future outlook for 1H-indol-5-ylmethanol is bright, with ongoing research focusing on expanding its scope in drug development and material science. As researchers continue to uncover its full potential, this compound is poised to make significant contributions to various scientific domains.
1075-25-8 (1H-indol-5-ylmethanol) 関連製品
- 1075-26-9(1H-indol-6-ylmethanol)
- 100516-88-9(6-Quinolinylmethanol)
- 86-59-9(quinoline-8-carboxylic acid)
- 50-67-9(Serotonin)
- 91-55-4(2,3-Dimethylindole)
- 39982-49-5((quinolin-7-yl)methanol)
- 55-22-1(Isonicotinic acid)
- 83-34-1(Skatole)
- 1074-85-7(1H-indol-4-ylmethanol)
- 2287298-14-8(3-(2-Methylphenyl)bicyclo[1.1.1]pentan-1-amine)
